molecular formula C20H19N3OS B2540092 1-(4-Methylphenyl)-3-(3-phenylmethoxypyridin-2-yl)thiourea CAS No. 491867-72-2

1-(4-Methylphenyl)-3-(3-phenylmethoxypyridin-2-yl)thiourea

Cat. No.: B2540092
CAS No.: 491867-72-2
M. Wt: 349.45
InChI Key: NCDCMUDMAQZCCO-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(3-phenylmethoxypyridin-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-3-(3-phenylmethoxypyridin-2-yl)thiourea typically involves the reaction of 4-methylphenyl isothiocyanate with 3-phenylmethoxypyridin-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(4-Methylphenyl)-3-(3-phenylmethoxypyridin-2-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles like amines or alcohols.

Scientific Research Applications

1-(4-Methylphenyl)-3-(3-phenylmethoxypyridin-2-yl)thiourea has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(3-phenylmethoxypyridin-2-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate certain biological pathways. Additionally, its structural features allow it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(4-Methylphenyl)-3-(3-phenylmethoxypyridin-2-yl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(3-pyridyl)thiourea: Similar structure but lacks the methyl and phenylmethoxy groups, which may affect its reactivity and biological activity.

    1-(4-Methylphenyl)-3-(2-pyridyl)thiourea: Similar structure but with a different substitution pattern on the pyridine ring, leading to different chemical and biological properties.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(3-phenylmethoxypyridin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-15-9-11-17(12-10-15)22-20(25)23-19-18(8-5-13-21-19)24-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDCMUDMAQZCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC2=C(C=CC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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